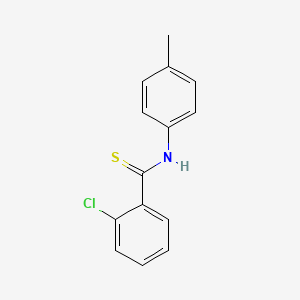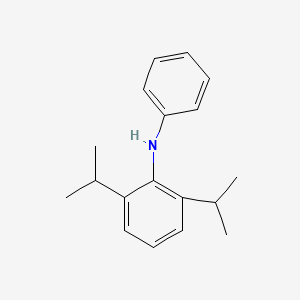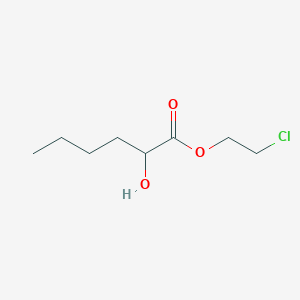
2-Chloroethyl 2-hydroxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 2-hydroxyhexanoate is an organic compound with the molecular formula C8H15ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chloro and hydroxy functional groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-hydroxyhexanoate typically involves the reaction of 2-chloroethanol with 2-hydroxyhexanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining the reaction conditions, and using distillation techniques to purify the final product. The use of automated systems ensures consistent quality and high yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl 2-hydroxyhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes.
Esterification Reactions: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium thiolate, and alkoxide ions. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Esterification Reactions: Catalysts like sulfuric acid or p-toluenesulfonic acid are used, with reaction temperatures ranging from 60-80°C.
Major Products Formed
Substitution Reactions: Products include substituted ethyl hexanoates.
Oxidation Reactions: Products include 2-chloroethyl hexanoate ketones or aldehydes.
Esterification Reactions: Products include various esters depending on the carboxylic acid used.
Applications De Recherche Scientifique
2-Chloroethyl 2-hydroxyhexanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving esterification and hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl 2-hydroxyhexanoate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy group participates in esterification and oxidation reactions. The molecular targets include various enzymes and chemical reagents that facilitate these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethyl 2-hydroxybutanoate
- 2-Chloroethyl 2-hydroxypropanoate
- 2-Chloroethyl 2-hydroxyheptanoate
Comparison
2-Chloroethyl 2-hydroxyhexanoate is unique due to its specific chain length and functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic properties, making it suitable for a wider range of chemical reactions and industrial applications.
Propriétés
Numéro CAS |
820245-99-6 |
|---|---|
Formule moléculaire |
C8H15ClO3 |
Poids moléculaire |
194.65 g/mol |
Nom IUPAC |
2-chloroethyl 2-hydroxyhexanoate |
InChI |
InChI=1S/C8H15ClO3/c1-2-3-4-7(10)8(11)12-6-5-9/h7,10H,2-6H2,1H3 |
Clé InChI |
CSUZVBQLXQYLHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)OCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


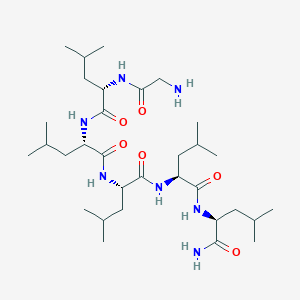
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
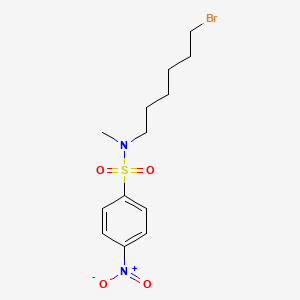
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
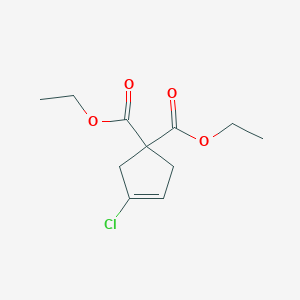
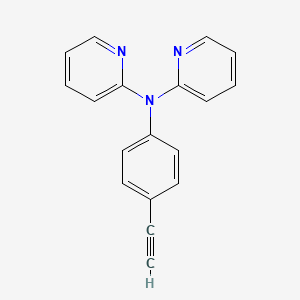
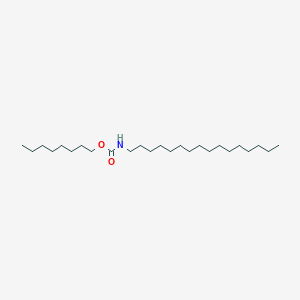
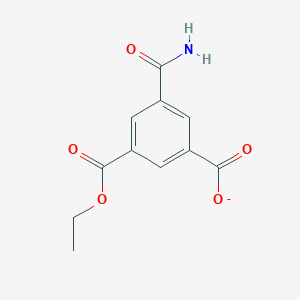
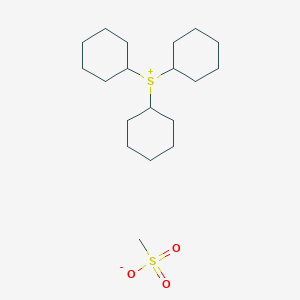
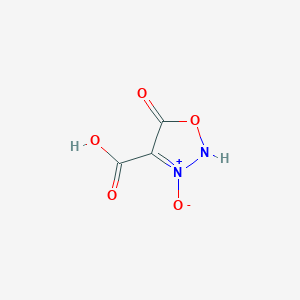
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
